molecular formula C19H24N4O3 B5620336 N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5620336
M. Wt: 356.4 g/mol
InChI Key: UUVKWUHBTPUQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide often involves multi-step processes that may include the formation of key intermediates such as imidazoles, piperazines, and carboxamides. For instance, compounds with structural similarities have been synthesized through reactions involving aminopyridines, chloro ketones, and amines, leading to the formation of imidazo[1,2-a]pyridines and subsequent modifications to introduce desired functional groups (Starrett et al., 1989).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement of atoms within the compound and its implications on reactivity and interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. For related compounds, crystal structure studies have provided insights into the conformation and stereochemistry, which are essential for predicting the compound's chemical behavior and interaction with biological targets (Udupa, 1982).

Chemical Reactions and Properties

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide may undergo various chemical reactions, reflecting its functional groups' reactivity. These reactions could include nucleophilic substitutions, condensations, and cyclizations, which are pivotal in the synthesis and modifications of the compound. For example, the nucleophilic displacement of bromide with fluoride has been demonstrated in similar structures, showcasing the compound's potential for chemical transformations (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular framework. The crystal and molecular structures provide insights into these properties, aiding in the compound's handling and formulation for various applications. For closely related compounds, single-crystal X-ray diffraction studies have revealed detailed structural features, contributing to the understanding of their physical properties (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties are closely tied to the compound's reactivity and stability under different conditions. These properties are pivotal in determining the compound's suitability for specific chemical reactions and its behavior in biological systems. Studies on similar compounds have explored their reactivity, highlighting the influence of various substituents and structural motifs on their chemical behavior (Rajkumar et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety measures should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-26-16-5-2-14(3-6-16)8-11-23-13-15(4-7-18(23)24)19(25)22-12-17-20-9-10-21-17/h2-3,5-6,9-10,15H,4,7-8,11-13H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVKWUHBTPUQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-imidazol-2-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.